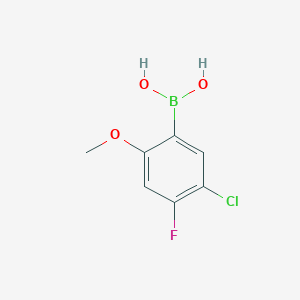

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid

Description

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with chloro (Cl), fluoro (F), and methoxy (OMe) groups at positions 5, 4, and 2, respectively. This substitution pattern confers unique electronic and steric properties:

- Electron-withdrawing effects: The Cl and F substituents enhance the Lewis acidity of the boron center by stabilizing the negative charge in the tetrahedral boronate intermediate .

- pKa modulation: Fluorinated boronic acids typically exhibit lower pKa values compared to non-fluorinated analogs. For example, unsubstituted phenylboronic acid has a pKa of 8.86, while fluorinated derivatives like this compound are expected to have enhanced acidity, improving their reactivity in diol-binding or enzyme inhibition .

- Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition (e.g., proteasome inhibitors), and diagnostic assays (e.g., detecting β-lactamases) .

Properties

IUPAC Name |

(5-chloro-4-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROIVWKVBXFEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232454 | |

| Record name | B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949892-09-5 | |

| Record name | B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949892-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-4-fluoro-2-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Oxidizing Agents: For oxidation reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is a chemical compound with diverse applications, particularly in scientific research. Boronic acids are valuable in organic synthesis due to their ability to form reversible covalent bonds with diols,triols, or other Lewis bases . This property makes them useful as building blocks in the synthesis of complex molecules, pharmaceuticals, and materials science .

Chemical and Physical Properties

Boronic acids generally have a boron atom bonded to two hydroxyl groups and an organic substituent . The presence of chlorine, fluorine, and methoxy groups on the phenyl ring of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid introduces specific electronic and steric properties, which can influence its reactivity and selectivity in chemical reactions .

Key properties of similar boronic acids:

- Molecular Weight: For example, 5-Fluoro-2-methoxyphenylboronic Acid has a molecular weight of 169.95 . (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid has a molecular weight of 204.39 .

- Melting Point: 5-Fluoro-2-methoxyphenylboronic Acid has a melting point of 144 - 153 degrees C .

- Storage: Boronic acids should be stored under inert atmosphere at 2-8°C .

Scientific Research Applications

- Suzuki-Miyaura Coupling: Boronic acids are widely used in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds . These reactions are employed in synthesizing pharmaceuticals, agrochemicals, and various fine chemicals. The substituents on the phenyl ring can influence the reactivity and selectivity of the boronic acid in these coupling reactions.

- Building Blocks for Pharmaceuticals: Substituted phenylboronic acids serve as key intermediates in synthesizing complex pharmaceutical compounds. For instance, they can be used in creating kinase inhibitors or other biologically active molecules .

- Development of CDK9 Inhibitors: Boronic acids are instrumental in developing Cyclin-Dependent Kinase 9 (CDK9) inhibitors. For example, (4-fluoro-2-methoxyphenyl)boronic acid is used in the synthesis of VIP152, a potent and selective CDK9 inhibitor, useful for creating treatments for cancers and leukemia .

- Fluorescence Quenching Research: Boronic acid derivatives such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid are used in studies exploring fluorescence quenching mechanisms in biologically active compounds .

- Chemical Synthesis: 5-Fluoro-2-methoxyphenylboronic acid is used as a reactant to yield a pale yellow powder .

Mechanism of Action

The mechanism of action of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Substituent Position and Electronic Effects

The activity of boronic acids is highly dependent on substituent positions and electronic effects. Key comparisons include:

Key Insight : Meta-substituted aryl boronic acids (e.g., Cl at position 3 or 4) often show superior inhibition of bacterial enzymes like R39 and R6 PBP2x compared to ortho-substituted analogs . However, the unique 5-Cl, 4-F, and 2-OMe configuration in the target compound may offer distinct selectivity in eukaryotic systems, such as cancer cell lines or fungal HDACs .

Anticancer Activity:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells .

- Comparison : The target compound’s phenyl-based structure may offer lower cytotoxicity but higher selectivity due to its electron-withdrawing substituents, which could enhance binding to specific oncogenic targets (e.g., proteasomes or HDACs) .

Enzyme Inhibition:

- Fungal HDAC Inhibition: Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit Magnaporthe oryzae RPD3 at 1 µM, outperforming trichostatin A (1.5 µM) .

- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values against β-lactamase-producing pathogens compared to phenyl-based analogs .

Key Insight : The target compound’s fluorine substituent may enhance its binding to serine hydrolases or proteases, similar to proteasome inhibitors like bortezomib, which rely on boronic acid moieties for activity .

Reactivity in Dynamic Systems

Boronic acids participate in reversible esterification with diols, a property exploited in dynamic combinatorial chemistry:

Biological Activity

Overview

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring with chlorine, fluorine, and methoxy substituents. This compound has garnered significant attention in both organic synthesis and medicinal chemistry due to its unique properties and potential applications in drug discovery.

The biological activity of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction , a pivotal method for forming carbon-carbon bonds in organic synthesis. The compound engages in transmetalation processes, interacting with palladium catalysts and organic halides to facilitate coupling reactions, which are crucial for synthesizing various biologically active molecules .

Cellular Effects

Research indicates that (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid can influence cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. It may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. The boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, enabling interactions with enzymes and proteins that possess such functional groups.

Applications in Drug Discovery

This compound is utilized extensively in medicinal chemistry for synthesizing biologically active molecules. Its ability to form reversible covalent bonds makes it particularly valuable in designing enzyme inhibitors. For instance, studies have shown its effectiveness in synthesizing compounds that exhibit potent inhibitory effects against various targets, including cyclin-dependent kinases (CDKs) .

Case Studies

- CDK Inhibitors : In a study focusing on CDK9 inhibitors, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid was employed as a building block in synthesizing novel compounds. These compounds demonstrated significant antiproliferative activity against cancer cell lines, highlighting the compound's utility in developing targeted cancer therapies .

- Antibacterial Activity : Related studies on halogenated phenylboronic acids have shown promising antibacterial and antibiofilm activities. Compounds similar to (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid exhibited minimum inhibitory concentrations (MICs) effective against various bacterial strains, suggesting potential applications in treating infections .

Data Table: Biological Activity Comparison

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid | TBD | TBD |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

Note: TBD indicates that specific values for (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid are not yet determined but are expected to be comparable based on structural similarities.

Q & A

Q. What role does the boronic acid moiety play in the biological activity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.